Fluorinated bismuth alkoxides: from monomers to polymers and oxo-clusters†

Dalton Transactions Pub Date: 2008-03-26 DOI: 10.1039/B715623E

Abstract

A series of new bismuth fluoroalkoxide compounds have been prepared through the treatment of 1,1,1,3,3,3-hexafluoro-2-propanol with BiAr3 (where Ar = Ph, p-Tol). Reactions were conducted without the use of any additional solvent and the reaction products distilled or extracted with non-polar or polar Lewis base solvents. Structural analyses reveal that under variable reaction conditions the interaction of BiAr3 with (CF3)2CHOH can give a mixture of bismuth complexes with varying degrees of substitution, cluster formation and aggregation. Compounds [Bi(OCH(CF3)2)3(pyr)2] (2) (pyr = pyridine), [Bi(OCH(CF3)2)3(thf)3] (3) (thf = tetrahydrofuran), [Bi2(OCH(CF3)2)3(dabco)3] (4) (dabco = 1,4-diazabicyclo[2.2.2]octane), [PhBi(OCH(CF3)2)2]n (5), [Bi2O(OCH(CF3)2)4(C7H8)]2 (6) (C7H8 = toluene), [Bi9O7(OCH(CF3)2)13] (7), [Bi2O(OCH(CF3)2)4(Et2O)]2 (8), [Bi2O(OCH(CF3)2)4(thf)]2 (9) and [Bi2O(OCH(CF3)2)4(tmeda)2] (10) (tmeda = N,N,N′,N′-tetramethylethylenediamine) have been fully characterised including by single crystal X-ray diffraction.

Graphical abstract: Fluorinated bismuth alkoxides: from monomers to polymers and oxo-clusters
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